molecular formula C23H27N5O3S B3006362 N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1217062-40-2

N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B3006362
CAS No.: 1217062-40-2
M. Wt: 453.56
InChI Key: ZPRIEUDCLPTQQG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxybenzyl group, a pentyl chain, and a thieno-triazolo-pyrimidine core, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno-Triazolo-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents like hydrazine or its derivatives.

    Attachment of the Pentyl Chain: This can be achieved through alkylation reactions, where a pentyl halide reacts with the intermediate compound.

    Introduction of the Methoxybenzyl Group: This step might involve a nucleophilic substitution reaction where the methoxybenzyl chloride reacts with the intermediate.

    Formation of the Propanamide Moiety: This final step could involve amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the carbonyl group in the thieno-triazolo-pyrimidine core, potentially forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and pentyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions might include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might make it a candidate for developing new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)acetamide
  • N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Uniqueness

Compared to similar compounds, N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may offer unique properties due to the specific length of its propanamide chain. This could influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

N 4 methoxybenzyl 3 5 oxo 4 pentyl 4 5 dihydrothieno 2 3 e 1 2 4 triazolo 4 3 a pyrimidin 1 yl propanamide\text{N 4 methoxybenzyl 3 5 oxo 4 pentyl 4 5 dihydrothieno 2 3 e 1 2 4 triazolo 4 3 a pyrimidin 1 yl propanamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Pharmacological Targets

  • Enzyme Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes.
  • Antitumor Activity : Some derivatives of similar chemical structures have demonstrated cytotoxic effects against cancer cell lines. The specific thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine moiety is believed to contribute to these effects through apoptosis induction.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Activity Description Reference
AntitumorInduces apoptosis in glioblastoma and breast cancer cells
PDE InhibitionModerate inhibition of PDE activity
CytotoxicityDisplays cytotoxic effects at nanomolar concentrations
AntimicrobialPotential activity against various bacterial strains

Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic potential of related thieno[2,3-e][1,2,4]triazolo derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, this compound exhibited significant antiproliferative activity with IC50 values in the low nanomolar range. Morphological assessments indicated characteristic apoptotic features such as chromatin condensation and cell shrinkage.

Study 2: PDE Inhibition

Another investigation focused on the compound's ability to inhibit phosphodiesterase enzymes. The results showed that it effectively reduced PDE activity with an IC50 value comparable to established inhibitors like rolipram. This suggests potential therapeutic applications in conditions characterized by elevated inflammatory responses mediated by cyclic AMP levels.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-3-4-5-13-27-22(30)21-18(12-14-32-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16-6-8-17(31-2)9-7-16/h6-9,12,14H,3-5,10-11,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRIEUDCLPTQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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